molecular formula C22H21ClN4O2S B2464353 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 894026-70-1

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2464353
CAS RN: 894026-70-1
M. Wt: 440.95
InChI Key: GYEMJYLIUDCOJO-UHFFFAOYSA-N
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Description

The compound contains a thiazole and a triazole ring, which are both heterocyclic compounds. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Triazoles, on the other hand, are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Biological Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives, including compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, have been noted for their wide range of biological activities. They demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, among others. A detailed literature review emphasizes the significant potential of these compounds in various fields of scientific research and application, especially in the realm of organic synthesis and chemical modeling. These compounds have shown promise in screening studies for antibacterial activity against specific strains like S. aureus and antifungal activity against Candida albicans. Moreover, certain molecules within this category have shown analgesic and anti-inflammatory activity, reflecting the diverse biological potential of these compounds (Ohloblina, 2022).

Synthetic Applications and Physico-Chemical Properties
The physico-chemical properties and synthetic applications of 1,2,4-triazole derivatives are of particular interest in various industries, including pharmaceutical, agricultural, and engineering. The derivatives of 1,2,4-triazole are extensively utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their applications extend to controlling pests in agriculture due to their effectiveness as corrosion inhibitors. Notably, these compounds are classified as low-toxic or non-toxic substances, making them favorable for wide-ranging applications. The versatility in the chemical modeling of these compounds allows for the exploration of new molecules with promising characteristics (Parchenko, 2019).

Therapeutic and Biological Significance
1,2,4-triazole and 1,3,4-thiadiazole derivatives have been highlighted for their analgesic and anti-inflammatory activities, which are comparable to standard drugs. These heterocyclic systems show high selectivity of action, low toxicity, and their therapeutic effects are promising. This makes them significant sources of potential analgesic and/or anti-inflammatory agents. The structural modification and synthetic research on these compounds allow for the creation of new molecular designs, offering a rich repository for the discovery of novel compounds with desired biological activities (Koval et al., 2022).

Patent Review and Industrial Interest
The triazole family, including 1,2,4-triazoles, continues to garner significant interest from research groups and companies due to their varied biological activities and potential in drug development. The exploration of these compounds in recent years has been centered around their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The focus on novel triazole derivatives is driven by the need for new prototypes for emerging diseases and bacteria that are increasingly resistant to existing treatments. The synthesis and patenting of these compounds reflect ongoing efforts to develop new drugs and address global health challenges (Ferreira et al., 2013).

Mechanism of Action

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEMJYLIUDCOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

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